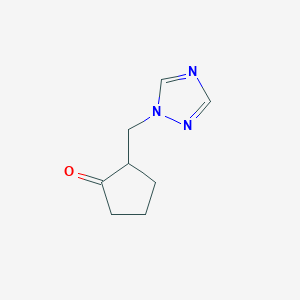

2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone

Description

Properties

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c12-8-3-1-2-7(8)4-11-6-9-5-10-11/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRWMSVIDJJDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60559226 | |

| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116802-66-5 | |

| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]cyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60559226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone chemical properties

An In-Depth Technical Guide to 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone

Introduction and Significance

This compound is a heterocyclic organic compound featuring a cyclopentanone ring substituted with a methyl group that is, in turn, linked to a 1,2,4-triazole ring. This molecule belongs to the broader class of azole compounds, which are of significant interest in medicinal chemistry and agrochemistry. The incorporation of the triazole moiety, a well-known pharmacophore, often imparts potent and specific biological activities.

Specifically, azole derivatives are renowned for their antifungal properties, which they typically exert through the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. While this compound may itself be a biologically active agent, it is also a critical intermediate in the synthesis of more complex antifungal agents. Its chemical structure provides a versatile scaffold for further molecular elaboration, allowing for the systematic modification and optimization of its biological and pharmacokinetic profiles.

This guide provides a comprehensive overview of the chemical properties, synthesis, and structural characteristics of this compound, aimed at researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and biological interactions. The available data is summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O | Inferred from structure |

| Molecular Weight | 165.19 g/mol | Calculated |

| Boiling Point | 140-150 °C at 0.1 mmHg | |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| Solubility | Data not available. Expected to be soluble in polar organic solvents like methanol, ethanol, and dimethylformamide. | Inferred |

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through the nucleophilic substitution of a leaving group on a cyclopentanone derivative with the 1,2,4-triazole anion. A common and effective precursor is 2-(bromomethyl)cyclopentanone.

Synthetic Pathway Overview

The reaction involves the deprotonation of 1,2,4-triazole using a suitable base to form the triazolide anion, which then acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthetic method.

Materials:

-

2-(bromomethyl)cyclopentanone

-

1H-1,2,4-triazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Dry N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (e.g., 4.4 g, 0.11 mol, of a 60% dispersion) in dry DMF (100 ml).

-

Triazole Addition: A solution of 1H-1,2,4-triazole (e.g., 7.6 g, 0.11 mol) in dry DMF (50 ml) is added dropwise to the stirred suspension of NaH at room temperature under a nitrogen atmosphere. The mixture is stirred for 1 hour to ensure complete formation of the sodium salt of the triazole.

-

Addition of Cyclopentanone Derivative: A solution of 2-(bromomethyl)cyclopentanone (e.g., 17.7 g, 0.1 mol) in dry DMF (50 ml) is then added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is poured into ice water and extracted with diethyl ether (3 x 100 ml). The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as an oil.

Structural Elucidation and Spectroscopic Profile

The structure of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides key information about the arrangement of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.50-2.50 | m | 7H | Cyclopentanone ring protons and one proton of the CH₂ group |

| 4.15 | dd | 1H | One proton of the exocyclic CH₂ group |

| 4.35 | dd | 1H | One proton of the exocyclic CH₂ group |

| 7.90 | s | 1H | Proton at C5 of the triazole ring |

| 8.15 | s | 1H | Proton at C3 of the triazole ring |

Note: The assignments are based on expected chemical shifts and coupling patterns. The complex multiplicity ("m") for the cyclopentanone protons is due to overlapping signals and complex spin-spin coupling.

Infrared (IR) Spectroscopy

While specific data is not available, the IR spectrum is expected to show characteristic absorption bands:

-

~1740 cm⁻¹: A strong absorption corresponding to the C=O stretching vibration of the cyclopentanone ring.

-

~2960-2870 cm⁻¹: C-H stretching vibrations of the aliphatic CH and CH₂ groups.

-

~1500-1400 cm⁻¹: C=N and C=C stretching vibrations within the triazole ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 165 or 166, respectively.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its functional groups: the ketone, the triazole ring, and the acidic α-protons on the cyclopentanone ring.

-

Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack. It can undergo reactions such as reduction to the corresponding alcohol using reagents like sodium borohydride (NaBH₄), or reductive amination to form substituted amines.

-

Triazole Ring: The 1,2,4-triazole ring is generally stable and aromatic in nature. It can influence the acidity of the neighboring C-H bonds.

-

α-Protons: The protons on the carbon atom adjacent to the carbonyl group (α-protons) are acidic and can be removed by a strong base, allowing for further functionalization at this position.

The compound's stability is expected to be good under neutral conditions. However, strong acidic or basic conditions could potentially lead to degradation or side reactions.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules, particularly for agricultural and pharmaceutical applications. Its structure is a building block for creating novel fungicides. The triazole moiety is a well-established pharmacophore for antifungal activity, and the cyclopentanone ring provides a scaffold that can be further modified to optimize properties such as potency, selectivity, and pharmacokinetics.

Caption: Role as a synthetic intermediate in drug development.

Safety and Handling

Conclusion

This compound is a valuable synthetic intermediate with a chemical structure that is primed for the development of novel bioactive molecules, particularly in the field of antifungal agents. Its synthesis is straightforward, and its functional groups offer multiple handles for chemical modification. While a comprehensive dataset on all its properties is not yet available in the public domain, the information presented in this guide provides a solid foundation for researchers and scientists working with this compound. Further studies to fully characterize its physical, chemical, and toxicological properties would be of significant value to the scientific community.

References

-

Krämer, W., Jautelat, M., & Dutzmann, S. (1988). Azolylmethyl-cyclopentyl-ketone derivatives, processes for their preparation, and their use as fungicides (European Patent No. EP0273773A2). European Patent Office. Retrieved from [Link]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the novel heterocyclic compound, 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and outlines detailed, field-proven methodologies for its synthesis, purification, and characterization. This document is intended to serve as a foundational resource for researchers, enabling them to reliably produce and characterize this compound of interest for applications in medicinal chemistry and drug development. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction and Rationale

The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide range of therapeutic agents, exhibiting diverse biological activities. Its incorporation into novel molecular scaffolds is a continual area of interest in the pursuit of new drug candidates. The title compound, this compound, represents a unique conjunction of a flexible cyclopentanone ring with the aromatic and hydrogen-bonding capabilities of the triazole group. Understanding its fundamental physicochemical properties is a critical first step in its evaluation as a potential lead compound. This guide provides a detailed roadmap for its synthesis and the rigorous determination of its key physical and chemical attributes.

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves the N-alkylation of 1,2,4-triazole with a suitable halo-ketone precursor. This method is widely employed for the synthesis of N-substituted triazoles.

Proposed Synthetic Pathway

The synthesis can be logically approached in two main steps: the synthesis of the alkylating agent, 2-(bromomethyl)cyclopentanone, followed by the N-alkylation of 1,2,4-triazole.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-(bromomethyl)cyclopentanone

-

To a solution of cyclopentanone (1.0 eq) in a suitable inert solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq).

-

Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.

-

Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(bromomethyl)cyclopentanone. This intermediate can be used in the next step with or without further purification.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 1,2,4-triazole (1.2 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K2CO3) (2.0 eq), to the solution and stir.[1][2][3]

-

To this suspension, add a solution of 2-(bromomethyl)cyclopentanone (1.0 eq) in DMF dropwise.

-

Heat the reaction mixture (e.g., to 80°C) and monitor its progress by TLC. Microwave irradiation can also be employed to potentially shorten reaction times.[1]

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.

-

Filter the crude product, wash with water, and dry.

Purification Protocol

Purification of the final compound is crucial to obtain accurate physicochemical data.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or a mixture thereof with hexane).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Column Chromatography:

For more rigorous purification, column chromatography can be employed.[4]

-

Select a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) based on TLC analysis. An Rf value of 0.3-0.5 for the desired compound is generally optimal.[4]

-

Pack a silica gel column with the chosen eluent.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Physicochemical Characterization

The following section details the experimental procedures for determining the key physicochemical properties of the purified this compound.

Structural and Molecular Formula

| Property | Value |

| Molecular Formula | C8H11N3O |

| Molecular Weight | 165.19 g/mol |

| Chemical Structure |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the synthesized compound.[5][6]

¹H NMR Spectroscopy Protocol:

-

Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H NMR spectrum.

-

Expected Signals:

-

Signals corresponding to the two protons of the 1,2,4-triazole ring.

-

A multiplet for the methylene bridge protons.

-

Multiplets for the protons of the cyclopentanone ring.

-

¹³C NMR Spectroscopy Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum.

-

Expected Signals:

-

Signals for the two distinct carbons of the 1,2,4-triazole ring.

-

A signal for the methylene bridge carbon.

-

A signal for the carbonyl carbon of the cyclopentanone ring.

-

Signals for the remaining carbons of the cyclopentanone ring.

-

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy will help identify the key functional groups present in the molecule.[7][8]

FTIR Spectroscopy Protocol:

-

Prepare a sample of the purified compound, for example, as a KBr pellet or a thin film.

-

Record the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Expected Characteristic Absorption Bands:

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide information about the fragmentation pattern of the molecule.[9][10][11]

Mass Spectrometry Protocol:

-

Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using a mass spectrometer, for instance, with electrospray ionization (ESI).

-

Expected Results:

Physical Properties

3.3.1. Melting Point

The melting point is a crucial indicator of purity.[12][13][14]

Melting Point Determination Protocol:

-

Ensure the sample is completely dry and finely powdered.[12]

-

Pack a small amount of the sample into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly (approximately 1-2°C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A sharp melting range (0.5-1°C) is indicative of a pure compound.[14]

3.3.2. Solubility

Understanding the solubility profile is essential for formulation and biological testing.[15][16][17][18]

Solubility Determination Protocol:

-

In separate test tubes, add a small, measured amount of the compound (e.g., 10 mg) to a measured volume of various solvents (e.g., 1 mL).

-

Test a range of solvents with varying polarities, including:

-

Water

-

Ethanol

-

Methanol

-

Acetone

-

Ethyl acetate

-

Dichloromethane

-

Hexane

-

-

Agitate the mixtures and observe for complete dissolution at room temperature.

-

If the compound is insoluble at room temperature, gently warm the mixture and observe any changes in solubility.

-

Record the solubility as soluble, partially soluble, or insoluble for each solvent.

Caption: Workflow for the determination of solubility.

3.3.3. Acidity/Basicity (pKa)

The pKa value is critical for understanding the ionization state of the molecule at physiological pH.[19][20][21][22][23]

Potentiometric Titration Protocol for pKa Determination:

-

Calibrate a pH meter with standard buffer solutions.

-

Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., a water-ethanol or water-dioxane mixture).[20][22]

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa can be determined from the midpoint of the titration curve. For more accurate results, computational methods can be used to analyze the titration data.[19][20]

Data Summary and Interpretation

The collective data from these analyses will provide a comprehensive physicochemical profile of this compound. The NMR, FTIR, and MS data will confirm the chemical identity and structure. The melting point will serve as a reliable measure of purity. The solubility profile will guide its handling and potential formulation. Finally, the pKa value will be instrumental in predicting its behavior in biological systems.

Conclusion

This technical guide has outlined a systematic and scientifically rigorous approach to the synthesis, purification, and comprehensive physicochemical characterization of this compound. By following the detailed protocols herein, researchers can confidently produce and characterize this novel compound, paving the way for its further investigation in drug discovery and development programs. The emphasis on methodological rationale and self-validating experimental design ensures the generation of high-quality, reliable data.

References

-

Determination of pKa of Triazolo[5,1-c][5][7][19]triazines in Non-Aqueous Media by Potentiometric Titration. Available at: [Link]

-

Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. American Chemical Society. Available at: [Link]

-

Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Available at: [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Available at: [Link]

-

15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry. Available at: [Link]

-

Determination of pKa of triazolo[5,1-c][5][7][19]triazines in non-aqueous media by potentiometric titration. ResearchGate. Available at: [Link]

-

Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Available at: [Link]

-

Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

-

8: Identification of Unknowns (Experiment). Chemistry LibreTexts. Available at: [Link]

-

NMR spectral, DFT and antibacterial studies of triazole derivatives. Taylor & Francis Online. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures. Oriental Journal of Chemistry. Available at: [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. Available at: [Link]

-

An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. Available at: [Link]

-

Heterocyclic compound - Melting, Boiling, Points. Britannica. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. Journal of University of Babylon. Available at: [Link]

-

Solubility of Organic Compounds. Available at: [Link]

-

Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. Available at: [Link]

-

Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. Available at: [Link]

-

Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]

-

N‐alkylation of NH‐1,2,3‐triazoles. ResearchGate. Available at: [Link]

-

DETERMINATION OF MELTING POINTS. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. Available at: [Link]

-

Melting point determination. University of Alberta. Available at: [Link]

-

Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

-

Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. NIH. Available at: [Link]

-

Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. PubMed. Available at: [Link]

-

Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. Available at: [Link]

-

experiment (1) determination of melting points. Available at: [Link]

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. PMC - NIH. Available at: [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. Available at: [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]

-

Melting point determination. SSERC. Available at: [Link]

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Available at: [Link]

-

Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. arkat usa. Available at: [Link]

-

Asymmetric Cyano-Functionalized Benzo[5][6][19]triazole-Based Donor Polymers for High-Performance Polymer Solar Cells with 19.79% Efficiency. ACS Publications. Available at: [Link]

-

1,2,3-Triazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]

-

N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]

- 3. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. ijrpc.com [ijrpc.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. scribd.com [scribd.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. chem.ws [chem.ws]

- 19. elar.urfu.ru [elar.urfu.ru]

- 20. Determination of the pKa of Some Triazole Derivatives by the Potentiometric Method in Dioxan-Water Mixtures – Oriental Journal of Chemistry [orientjchem.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. orientjchem.org [orientjchem.org]

An In-depth Technical Guide to 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone

CAS Number: 116802-66-5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone, a heterocyclic compound with significant potential in medicinal chemistry. Drawing from the well-established pharmacology of the 1,2,4-triazole nucleus and the chemical reactivity of the cyclopentanone moiety, this document will explore its synthesis, physicochemical properties, potential mechanisms of action, and the analytical methodologies required for its characterization.

Introduction: The Scientific Rationale

The 1,2,4-triazole ring is a privileged scaffold in drug discovery, forming the core of numerous clinically significant therapeutic agents.[1] Its unique electronic and structural properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the design of novel drugs with a wide range of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3] The incorporation of a cyclopentanone ring introduces a reactive carbonyl group and a flexible alicyclic scaffold, which can be pivotal for modulating pharmacokinetic and pharmacodynamic properties.

This guide will provide a detailed exploration of this compound, offering insights into its synthetic pathways, and predictive analysis of its biological potential and characterization.

Physicochemical Properties and Structural Elucidation

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₈H₁₁N₃O | Based on structure |

| Molecular Weight | 165.19 g/mol | Calculation from atomic weights |

| Appearance | Likely a white to off-white solid | General property of similar small organic molecules |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | Presence of polar triazole and carbonyl groups, and a nonpolar hydrocarbon backbone. |

| pKa | The 1,2,4-triazole ring is amphoteric. The pKa of the triazolium ion is approximately 2.45, and the pKa of the neutral molecule is around 10.26.[4] | The cyclopentanone moiety is not expected to significantly alter the intrinsic pKa of the triazole ring. |

Synthesis of this compound: A Proposed Pathway

A plausible and efficient synthesis of the target molecule involves the N-alkylation of 1H-1,2,4-triazole with an α-halocyclopentanone derivative. This method is a common and effective way to form C-N bonds.

Reaction Scheme

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal structural determination of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-driven framework for the structure elucidation of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone, a heterocyclic compound with potential pharmacological significance. By integrating data from orthogonal analytical techniques—including Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy—we present a self-validating workflow. This document moves beyond a mere recitation of methods to explain the underlying scientific rationale for experimental choices, ensuring a robust and defensible structural assignment.

Introduction: The Imperative for Rigorous Structural Verification

Compounds incorporating the 1,2,4-triazole scaffold are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The title compound, this compound (Molecular Formula: C8H11N3O, Molecular Weight: 165.19 g/mol ), presents a unique combination of a flexible alkyl linker, a chiral center at the cyclopentanone ring, and the characteristic triazole moiety.[3] Accurate structural confirmation is paramount as it directly impacts the interpretation of structure-activity relationships (SAR), metabolic profiling, and intellectual property claims. This guide establishes a logical and systematic approach to assemble a complete and unambiguous structural dossier.

Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) provides the initial, crucial confirmation of molecular weight and offers insights into the molecule's composition and fragmentation behavior.

Expertise in Ionization Technique Selection

Electrospray Ionization (ESI) is the preferred method for this compound due to its "soft" ionization nature, which typically preserves the molecular ion. This is critical for confirming the molecular weight. ESI is particularly well-suited for polar, nitrogen-containing compounds like our target molecule.[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of a 50:50 (v/v) solution of acetonitrile and water containing 0.1% formic acid. The formic acid facilitates protonation, leading to the formation of the [M+H]⁺ ion.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.

-

ESI-MS Parameters:

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 4000 V

-

Drying Gas: Nitrogen at a flow rate of 10 L/min

-

Scan Range: m/z 50–500

-

Data Presentation & Interpretation

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Theoretical Value (C8H11N3O + H)⁺ | Observed Value |

| m/z | 166.0975 | 166.0978 |

The observed mass-to-charge ratio (m/z) of 166.0978 for the protonated molecule [M+H]⁺ is in excellent agreement with the theoretical value, confirming the elemental composition of C8H11N3O.

Tandem Mass Spectrometry (MS/MS) for Structural Insight

To further probe the structure, tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion. The fragmentation patterns provide a "fingerprint" of the molecule's connectivity.

Mandatory Visualization: Fragmentation Workflow

Caption: Proposed MS/MS Fragmentation Pathway.

Under collision-induced dissociation (CID), characteristic fragmentation of the 1,2,4-triazole ring and the cyclopentanone moiety is expected.[4][5] Key fragmentation pathways often involve the loss of stable neutral molecules.[6] For instance, cleavage of the bond between the methylene bridge and the triazole ring would result in a fragment corresponding to the protonated triazole-methylene cation. Alpha-cleavage adjacent to the cyclopentanone carbonyl is also a common fragmentation route for ketones.[7][8]

Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides an unambiguous map of the carbon and proton framework.[9][10]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). TMS is used as an internal standard.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

Correlation SpectroscopY (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Data Presentation & Interpretation

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Triazole-H (2) | ~8.0-8.2 (s, 1H) | ~150-152 | C4, C(methylene) |

| Triazole-H (4) | ~7.9-8.1 (s, 1H) | ~143-145 | C2, C(methylene) |

| Methylene-CH₂ | ~4.2-4.5 (m, 2H) | ~50-55 | C2, C4 (Triazole), C1, C2 (Cyclopentanone) |

| Cyclopentanone-CH (1) | ~2.5-2.8 (m, 1H) | ~45-50 | C(methylene), C=O, C2, C5 (Cyclopentanone) |

| Cyclopentanone-CH₂ (2,3,4) | ~1.6-2.4 (m, 6H) | ~20-40 | Adjacent carbons in the ring |

| Carbonyl C=O | - | ~215-220 | CH (1), CH₂ (2, 5) |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Interpretation Narrative:

-

¹H NMR: The two distinct singlets in the aromatic region (~8.0 ppm) are characteristic of the two protons on the 1,2,4-triazole ring. The complex multiplets in the aliphatic region correspond to the protons on the cyclopentanone ring and the methylene bridge.

-

¹³C NMR: The downfield signal (~218 ppm) is indicative of the ketone carbonyl carbon.[11] Two signals in the aromatic region confirm the two distinct carbons of the triazole ring. The remaining signals correspond to the methylene bridge and the cyclopentanone ring carbons.

-

2D NMR:

-

COSY will reveal the coupling network within the cyclopentanone ring, showing which protons are adjacent to each other.

-

HSQC correlates each proton signal to its directly attached carbon atom.

-

HMBC is the key experiment for establishing the overall connectivity. Crucially, it will show correlations from the methylene protons to the carbons of both the triazole and cyclopentanone rings, unequivocally linking the two moieties.[10] It will also show correlations from the cyclopentanone protons to the carbonyl carbon, confirming its position.

-

Mandatory Visualization: NMR Correlation Workflow

Caption: Key 2D NMR Correlations (COSY & HMBC).

Functional Group Confirmation: Infrared (IR) Spectroscopy

IR spectroscopy provides rapid and reliable confirmation of the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Data Presentation & Interpretation

Table 3: Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (Triazole ring) |

| ~2950-2850 | Strong | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Ketone, cyclopentanone)[12] |

| ~1550-1450 | Medium-Strong | C=N and C=C stretches (Triazole ring) |

The strong absorption band around 1740 cm⁻¹ is highly characteristic of a carbonyl group within a five-membered ring.[12] The presence of both aromatic (triazole) and aliphatic C-H stretching vibrations further supports the proposed structure.

Definitive Stereochemistry and Conformation: X-ray Crystallography (Optional but Conclusive)

For an unambiguous determination of the solid-state conformation and, if the compound is chiral, its relative or absolute stereochemistry, single-crystal X-ray diffraction is the gold standard.[13][14]

Rationale for Use

While NMR can define connectivity, X-ray crystallography provides a 3D model of the molecule as it exists in the crystal lattice. This can reveal important information about intermolecular interactions, which can be critical for understanding physical properties and for drug design.[15][16]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined.

A successful crystallographic analysis would yield precise bond lengths, bond angles, and torsional angles, providing the ultimate proof of structure.[14][17]

Conclusion: A Triangulated Approach to Structural Certainty

The structure elucidation of this compound is achieved through a logical, multi-technique approach. High-resolution mass spectrometry confirms the elemental formula. A full suite of 1D and 2D NMR experiments establishes the unambiguous connectivity of the atoms. Infrared spectroscopy provides rapid verification of key functional groups. Together, these methods form a self-validating system, providing the high degree of confidence required for advancing a compound in a research or drug development pipeline. When obtainable, single-crystal X-ray crystallography offers the final, definitive piece of structural evidence.

References

-

Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques. Magn Reson Chem. [Link]

-

Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques. Magn Reson Chem. [Link]

-

Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. ResearchGate. [Link]

-

Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. ARKIVOC. [Link]

-

Synthesis and Crystallization of N-rich Triazole Compounds. Preprints.org. [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

-

Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]

-

Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. National Institutes of Health. [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. [Link]

-

PART 19: MASS SPECTRUM OF CYCLOPENTANONE. YouTube. [Link]

-

2-(1-Cyclopent-1-enyl-1-methylethyl)cyclopentanone. PubChem. [Link]

-

Synthesis of 1,2,4-triazole derivatives. ResearchGate. [Link]

-

Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journals Online (AJOL). [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research. [Link]

-

Cyclopentanone. NIST WebBook. [Link]

-

mass spectrum & fragmentation of 2-pentanone. YouTube. [Link]

-

Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. National Institutes of Health. [Link]

-

Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][9][10][15]triazoles. MDPI. [Link]

-

Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-phenylacetohydrazide as Potential Antimicrobial Agents. National Institutes of Health. [Link]

- Synthesizing process of 1H-1,2,4-triazole.

-

Synthesis and Screening of New[9][15][18]Oxadiazole,[9][10][15]Triazole, and[9][10][15]Triazolo[4,3-b][9][10][15]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. scbt.com [scbt.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Regioselective synthesis and structural elucidation of 1,4-disubstituted 1,2,3-triazole derivatives using 1D and 2D NMR spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural elucidation of propargylated products of 3-substituted-1,2,4-triazole-5-thiols by NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyclopentanone(120-92-3) 13C NMR [m.chemicalbook.com]

- 12. Cyclopentanone [webbook.nist.gov]

- 13. Synthesis and Crystallization of N-rich Triazole Compounds[v1] | Preprints.org [preprints.org]

- 14. mdpi.com [mdpi.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

spectroscopic data for 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the established biological activities of both the 1,2,4-triazole and cyclopentanone moieties. The 1,2,4-triazole ring is a key pharmacophore found in a wide range of therapeutic agents, exhibiting antimicrobial, antifungal, and anticancer properties. The cyclopentanone ring serves as a versatile scaffold for the synthesis of various biologically active molecules. This guide provides a comprehensive overview of the spectroscopic characterization of this compound, offering a foundational understanding for its identification and structural elucidation. Due to the limited availability of public domain experimental data for this specific molecule, this guide synthesizes predicted spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This approach provides a robust framework for researchers working with this and similar molecular architectures.

Introduction: The Chemical Significance and Rationale for Spectroscopic Analysis

The conjugation of a 1,2,4-triazole ring with a cyclopentanone scaffold via a methylene bridge creates a molecule with a unique three-dimensional structure and charge distribution, rendering it a promising candidate for biological screening. The synthesis of such novel compounds is a cornerstone of drug discovery, and unambiguous structural confirmation is a critical prerequisite for any further investigation. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a comprehensive and definitive characterization of the molecule.

This guide is structured to provide not only the predicted but also to detail the underlying principles and experimental protocols. This will enable researchers to not only verify the structure of the target compound but also to apply these methodologies to the characterization of other novel chemical entities.

Synthesis Pathway and Spectroscopic Workflow

The synthesis of this compound can be achieved through a nucleophilic substitution reaction between the sodium salt of 1,2,4-triazole and 2-(bromomethyl)cyclopentanone. The latter can be prepared from cyclopentanone through a bromination reaction. The overall process necessitates rigorous purification and subsequent spectroscopic verification at each step.

Figure 1: A representative workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the cyclopentanone ring, the methylene bridge, and the 1,2,4-triazole ring. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the triazole ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3', H-3'' | 1.80 - 2.00 | Multiplet | - |

| H-4', H-4'' | 2.00 - 2.20 | Multiplet | - |

| H-5', H-5'' | 2.25 - 2.45 | Multiplet | - |

| H-2' | 2.50 - 2.70 | Multiplet | - |

| Methylene (-CH₂-) | 4.30 - 4.50 | Doublet of Doublets (dd) | ~14, ~6 |

| Triazole H-3 | ~8.00 | Singlet | - |

| Triazole H-5 | ~8.50 | Singlet | - |

Note: The cyclopentanone protons (H-2', H-3', H-4', H-5') will exhibit complex splitting patterns due to diastereotopicity and mutual coupling. The predicted shifts are based on data for substituted cyclopentanones.[1][2] The triazole proton shifts are based on data for 1-substituted 1,2,4-triazoles.[3]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3' | ~20 |

| C-4' | ~28 |

| C-5' | ~38 |

| C-2' | ~45 |

| Methylene (-CH₂-) | ~55 |

| Triazole C-3 | ~145 |

| Triazole C-5 | ~152 |

| Carbonyl (C=O) | ~218 |

Note: The carbonyl carbon of cyclopentanone typically appears at a high chemical shift.[4] The triazole carbon shifts are based on known values for 1,2,4-triazole derivatives.[5]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, spectral width of 220-250 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (ketone) | 1735 - 1750 | Strong |

| C=N stretch (triazole) | 1600 - 1650 | Medium |

| C-N stretch (triazole) | 1250 - 1350 | Medium-Strong |

Note: The carbonyl stretch of a five-membered ring ketone is typically at a higher wavenumber than that of an acyclic ketone.[6][7]

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Liquid/Oil: Place a drop of the sample between two NaCl or KBr plates.

-

ATR: Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum 100).

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Formula: C₈H₁₁N₃O

-

Molecular Weight: 165.19 g/mol

-

Predicted Molecular Ion Peak (M⁺): m/z = 165 (or 166 for [M+H]⁺ in ESI)

-

Predicted Fragmentation Pattern:

-

Loss of the triazole ring (C₂H₂N₃, 68 Da) leading to a fragment at m/z = 97.

-

Cleavage of the methylene bridge, potentially leading to fragments corresponding to the triazolylmethyl cation (m/z = 82) and the cyclopentanone radical cation (m/z = 83).

-

Ring fragmentation of the cyclopentanone moiety.

-

Sources

- 1. 2-Methylcyclopentanone | C6H10O | CID 14265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentanone(120-92-3) 1H NMR [m.chemicalbook.com]

- 3. 1,2,4-Triazole(288-88-0) 1H NMR spectrum [chemicalbook.com]

- 4. Cyclopentanone(120-92-3) 13C NMR spectrum [chemicalbook.com]

- 5. 1,2,4-Triazole(288-88-0) 13C NMR [m.chemicalbook.com]

- 6. Cyclopentanone [webbook.nist.gov]

- 7. Cyclopentanone(120-92-3) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Triazolyl Cyclopentanone Derivatives

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of triazolyl cyclopentanone derivatives. These hybrid molecules, integrating the biologically significant triazole ring with a versatile cyclopentanone scaffold, are of increasing interest in medicinal chemistry and drug development.[1][2] This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering insights into spectral interpretation, experimental protocols, and the underlying principles governing the NMR characteristics of this compound class. By elucidating the key spectral features, this guide aims to facilitate the unambiguous structure determination and characterization of novel triazolyl cyclopentanone derivatives.

Introduction: The Convergence of Triazoles and Cyclopentanones

The amalgamation of a triazole moiety with a cyclopentanone ring system gives rise to a class of compounds with significant potential in various scientific domains. Triazoles are well-recognized for their wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The cyclopentanone framework, a common motif in natural products and synthetic molecules, provides a versatile scaffold for structural modification. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for their structural elucidation in solution.[3] This guide will delve into the intricacies of ¹H and ¹³C NMR spectra of these derivatives, providing a foundational understanding for their analysis.

Foundational Principles of NMR for Triazolyl Cyclopentanone Derivatives

The NMR spectrum of a triazolyl cyclopentanone derivative is a composite of the signals arising from each constituent ring system, influenced by their electronic and spatial interplay. A thorough understanding of the characteristic chemical shifts and coupling patterns of both the triazole and cyclopentanone moieties is essential for accurate spectral assignment.

The Triazole Moiety: Aromaticity and Tautomerism

The triazole ring, being aromatic, exhibits characteristic signals in the downfield region of the ¹H NMR spectrum. The chemical environment of the triazole proton is sensitive to the substitution pattern (1,2,3- or 1,2,4-triazole) and the nature of the substituents.

-

¹H NMR: The proton on the triazole ring typically resonates between δ 7.5 and 8.5 ppm. The exact chemical shift is influenced by the electronic nature of the substituents on the triazole and the adjacent cyclopentanone ring.

-

¹³C NMR: The carbon atoms of the triazole ring appear in the aromatic region of the ¹³C NMR spectrum, generally between δ 120 and 150 ppm.

It is also important to consider the possibility of tautomerism in 1,2,4-triazoles, which can lead to dynamic exchange phenomena observable by NMR.

The Cyclopentanone Moiety: Conformational Dynamics and Diastereotopicity

The cyclopentanone ring is a non-planar, flexible system that undergoes rapid conformational changes at room temperature. This can influence the resolution and multiplicity of the proton signals.

-

¹H NMR: The protons on the cyclopentanone ring typically resonate in the upfield region, between δ 1.5 and 3.0 ppm. The protons alpha to the carbonyl group are deshielded and appear further downfield compared to the beta protons. Due to the puckered nature of the ring, the geminal and vicinal protons can be diastereotopic, leading to more complex splitting patterns than simple n+1 rules would predict.[4]

-

¹³C NMR: The carbonyl carbon of the cyclopentanone ring is highly deshielded and gives a characteristic signal in the downfield region of the ¹³C NMR spectrum, typically between δ 210 and 220 ppm. The aliphatic carbons of the ring resonate in the upfield region, generally between δ 20 and 40 ppm.

Detailed Spectral Analysis: A Hypothetical Case Study

To illustrate the principles discussed, let's consider a hypothetical triazolyl cyclopentanone derivative: 2-(1-phenyl-1H-1,2,3-triazol-4-yl)cyclopentan-1-one .

Molecular Structure and Numbering Scheme

Caption: Molecular structure of a hypothetical triazolyl cyclopentanone derivative.

¹H NMR Spectral Data (Illustrative)

The following table presents plausible ¹H NMR data for our hypothetical compound, recorded in CDCl₃ at 400 MHz.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.75 | s | 1H | H-7' (Triazole) |

| 7.50 - 7.40 | m | 5H | Phenyl-H |

| 3.50 | dd | 1H | H-2 |

| 2.50 - 2.30 | m | 2H | H-5 |

| 2.20 - 2.00 | m | 2H | H-3 |

| 1.90 - 1.70 | m | 2H | H-4 |

¹³C NMR and DEPT Spectral Data (Illustrative)

The corresponding ¹³C NMR and DEPT data provide further structural confirmation.

| Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Assignment |

| 215.0 | C1 (C=O) | ||

| 145.0 | C6' (Triazole) | ||

| 137.0 | C8'' (Phenyl) | ||

| 129.8 | CH | CH | Phenyl-CH |

| 129.0 | CH | CH | Phenyl-CH |

| 125.0 | CH | CH | Phenyl-CH |

| 122.0 | CH | CH | C7' (Triazole) |

| 55.0 | CH | CH | C2 |

| 38.0 | CH₂ (down) | C5 | |

| 28.0 | CH₂ (down) | C3 | |

| 22.0 | CH₂ (down) | C4 |

-

DEPT-90: This experiment would show signals only for the CH carbons (C7' and the phenyl carbons).[5][6]

-

DEPT-135: This experiment would show positive signals for CH (C2, C7', and phenyl carbons) and negative signals for CH₂ carbons (C3, C4, and C5). Quaternary carbons (C1, C6', and C8'') would be absent.[5][6][7]

Advanced NMR Techniques for Unambiguous Assignment

For complex derivatives or in cases of signal overlap, 2D NMR techniques are indispensable for definitive structural elucidation.

COSY (Correlation Spectroscopy)

COSY reveals proton-proton coupling relationships. In our hypothetical molecule, key correlations would be observed between:

-

H-2 and the two H-3 protons.

-

H-3 protons and the two H-4 protons.

-

H-4 protons and the two H-5 protons.

Caption: Key COSY correlations in the cyclopentanone ring.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates directly bonded protons and carbons. This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum. For example, the proton signal at δ 3.50 would show a cross-peak with the carbon signal at δ 55.0, confirming the assignment of H-2 and C-2.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting different structural fragments. Key HMBC correlations for our hypothetical molecule would include:

-

Correlation from the triazole proton (H-7') to the triazole carbons (C6') and the cyclopentanone carbon (C2).

-

Correlation from the alpha-protons of the cyclopentanone ring (H-2 and H-5) to the carbonyl carbon (C1).

-

Correlation from the H-2 proton to the triazole carbons (C6' and C7').

Caption: Key HMBC correlations for structural connectivity.

Experimental Protocols

Adherence to proper experimental procedures is critical for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[8] For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be necessary. Be aware that chemical shifts can be solvent-dependent.[9][10][11][12]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient.[13] For ¹³C NMR, a higher concentration (50-100 mg) is often required due to the lower natural abundance of the ¹³C isotope.[13]

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Caption: Workflow for NMR sample preparation.

Data Acquisition

-

Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Standard 1D Spectra: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

-

DEPT: Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

-

2D Spectra: If necessary, acquire COSY, HSQC, and HMBC spectra for complete and unambiguous assignments.

Conclusion

The NMR spectroscopic analysis of triazolyl cyclopentanone derivatives is a multifaceted process that requires a systematic approach. By understanding the fundamental NMR properties of the individual triazole and cyclopentanone moieties and employing a suite of 1D and 2D NMR experiments, researchers can confidently elucidate the structures of these important compounds. This guide provides the foundational knowledge and practical considerations necessary to navigate the complexities of their spectra, thereby empowering scientists in their drug discovery and development endeavors.

References

-

Silva, A. M. S., Pinto, D. C. G. A., & Santos, C. M. M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved from [Link]

- Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal, 22(10), 3290-3298.

- (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390.

-

Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. ResearchGate. Retrieved from [Link]

- Garrido, C., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules, 28(10), 4178.

-

(n.d.). NMR Sample Preparation. University of Leicester. Retrieved from [Link]

- (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

-

(n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Retrieved from [Link]

-

(n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

-

(n.d.). NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

(2017). HNMR of cyclopentanone. Reddit. Retrieved from [Link]

- (n.d.). Combined XRD-paramagnetic 13C NMR spectroscopy of 1,2,3-triazoles for revealing copper traces in a.

-

(n.d.). NMR sample preparation guidelines. Retrieved from [Link]

- (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry.

-

(n.d.). COSY and selected HMBC correlations of compounds 1 and 2. ResearchGate. Retrieved from [Link]

-

(n.d.). Chemical shifts. Retrieved from [Link]

-

(n.d.). The COSY and HMBC correlations are referenced according to the pairs of. ResearchGate. Retrieved from [Link]

-

(n.d.). Key HMBC and COSY correlations of compounds 1, 2, 4 and 5 Compound 2. ResearchGate. Retrieved from [Link]

- (2023). 13.12 DEPT 13C NMR Spectroscopy. OpenStax.

-

(n.d.). Proton NMR Table. Michigan State University Chemistry. Retrieved from [Link]

-

Ghorab, M. M., et al. (2021). Synthesis and Screening of New[3][10][14]Oxadiazole,[3][9][14]Triazole, and[3][9][14]Triazolo[4,3-b][3][9][14]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 293.

-

(n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry. NC State University Libraries. Retrieved from [Link]

-

(n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. ResearchGate. Retrieved from [Link]

-

(2022). Solved For each of these compounds, I am supposed to find. Chegg.com. Retrieved from [Link]

-

(2023). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

- Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 864286.

-

(n.d.). Bile-Acid-Appended Triazolyl Aryl Ketones: Design, Synthesis, In Vitro Anticancer Activity and Pharmacokinetics in Rats. MDPI. Retrieved from [Link]

-

(2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

- Khalid, M., et al. (2018). Synthesis, spectral characterization and computed optical analysis of potent triazole based compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 190, 139-149.

-

(2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ResearchGate. Retrieved from [Link]

- (2013). 1H NMR spectrum of Compound 32. The Royal Society of Chemistry.

-

(2025). C-13 NMR summary. DEPT 45, 90, and 135. YouTube. Retrieved from [Link]

-

(2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]

- Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9.

-

(n.d.). Synthesis of cyclopentanone‐fused pyrazoles.[a] [a] All reactions were. ResearchGate. Retrieved from [Link]

-

(n.d.). 1-cyclopentyl-4-phenyl-1H-1,2,3-triazole - Optional[13C NMR]. SpectraBase. Retrieved from [Link]

-

(n.d.). 1,2,3-Triazole - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

(n.d.). On the configuration of five-membered rings: a spin-spin coupling constant approach. Retrieved from [Link]

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "The Influence of Solvent, Concentration, and Temperature on the Resolu" by Rasha Saad Jwad [bsj.uobaghdad.edu.iq]

- 4. reddit.com [reddit.com]

- 5. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 8. organomation.com [organomation.com]

- 9. unn.edu.ng [unn.edu.ng]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. researchgate.net [researchgate.net]

- 12. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. elar.urfu.ru [elar.urfu.ru]

The Uncharted Potential of Triazole-Containing Cyclopentanones: A Technical Guide to Their Predicted Biological Activities

Abstract

In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores into novel hybrid molecules represents a frontier of drug discovery. This technical guide delves into the largely unexplored therapeutic potential of a unique molecular architecture: triazole-containing cyclopentanones. While direct research on this specific hybrid class is nascent, a comprehensive analysis of the individual biological activities of triazole and cyclopentanone moieties reveals a compelling rationale for their conjugation. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the predicted anticancer, antimicrobial, and anti-inflammatory activities of these promising, yet under-investigated, compounds. By synthesizing established mechanistic insights with field-proven experimental protocols, this guide aims to catalyze further investigation into what could be a rich source of next-generation therapeutics.

Introduction: The Strategic Imperative for Hybrid Scaffolds

The ever-present challenges of drug resistance and the need for more targeted and potent therapies demand innovative approaches in molecular design. The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a cornerstone of many successful therapeutic agents, prized for its metabolic stability and its capacity to engage in a variety of non-covalent interactions with biological targets.[1] Concurrently, the cyclopentanone ring, a five-membered carbocycle, is a key structural motif in a range of biologically active natural products and synthetic molecules, demonstrating significant potential in oncology, infectious diseases, and inflammation management.[2]

The fusion of these two potent scaffolds into a single molecular entity—a triazole-containing cyclopentanone—presents a compelling, albeit largely uncharted, avenue for drug discovery. This guide will provide a predictive and proactive analysis of the potential biological activities of this hybrid class, grounded in the established pharmacology of its constituent parts.

Predicted Anticancer Activity: A Dual-Pronged Assault on Malignancy

The potential for triazole-cyclopentanone hybrids to act as potent anticancer agents is significant, stemming from the distinct yet potentially synergistic mechanisms of its two core components.

The Triazole Moiety: A Proven Pharmacophore in Oncology

Triazole derivatives have demonstrated a broad spectrum of anticancer activities.[3] Both 1,2,3- and 1,2,4-triazole isomers are found in a number of FDA-approved anticancer drugs and numerous investigational agents.[3] Their mechanisms of action are diverse and include:

-

Enzyme Inhibition: Triazoles are effective inhibitors of various enzymes crucial for cancer cell proliferation, such as kinases and aromatase.[4]

-

Induction of Apoptosis: Many triazole-containing compounds have been shown to trigger programmed cell death in cancer cells through various signaling pathways.[5]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cell division and proliferation.[5]

The Cyclopentanone Moiety: A Natural and Synthetic Anticancer Scaffold

Cyclopentanone and its derivatives, particularly cyclopentenones, are also recognized for their potent anticancer properties.[6] Their mechanisms often involve:

-

Induction of Oxidative Stress: Some cyclopentenones can increase the levels of reactive oxygen species (ROS) in cancer cells, leading to cellular damage and apoptosis.

-

Alkylation of Key Proteins: The electrophilic nature of some cyclopentenones allows them to form covalent adducts with critical cellular proteins, disrupting their function.[6]

-

Cell Cycle Disruption: Similar to triazoles, cyclopentanone derivatives can induce cell cycle arrest, contributing to their antiproliferative effects.[2]

Predicted Synergy and Novel Mechanisms

The combination of a triazole and a cyclopentanone moiety in a single hybrid molecule could lead to a synergistic anticancer effect. For instance, the triazole component could facilitate transport into the cell or binding to a specific target, while the cyclopentanone component executes a cytotoxic function.

Predicted Antimicrobial Activity: A New Strategy Against Drug Resistance

The global health threat of antimicrobial resistance necessitates the development of novel therapeutic agents with new mechanisms of action. Triazole-cyclopentanone hybrids present a promising strategy in this area.

Triazoles: A Mainstay in Antifungal and Antibacterial Therapy

The triazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[1] Triazole-based drugs are widely used as antifungal agents, primarily through the inhibition of lanosterol 14α-demethylase, an essential enzyme in fungal cell membrane synthesis.[7] Additionally, numerous triazole derivatives have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1]

Cyclopentanones: An Emerging Class of Antimicrobial Agents

Cyclopentanone derivatives have also been identified as having significant antimicrobial properties.[8] Natural and synthetic cyclopentanones have shown activity against various bacteria and fungi.[3] Their mechanisms of action are still being elucidated but may involve disruption of the cell membrane or inhibition of key metabolic pathways.[9]

The Potential for Enhanced Efficacy and Overcoming Resistance

A hybrid molecule that combines the established antimicrobial activity of triazoles with the emerging potential of cyclopentanones could offer several advantages:

-

Broadened Spectrum of Activity: The combination of two different antimicrobial pharmacophores could result in a broader spectrum of activity against a wider range of pathogens.

-

Overcoming Resistance: A hybrid molecule may be effective against pathogens that have developed resistance to traditional triazole-based drugs.

-

Dual Mechanisms of Action: The hybrid could act on multiple cellular targets, reducing the likelihood of resistance development.

Predicted Anti-inflammatory Activity: Targeting Key Inflammatory Pathways

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key area of research. Triazole-cyclopentanone hybrids have the potential to be potent modulators of the inflammatory response.

Triazoles as Modulators of Inflammation

Triazole derivatives have been shown to possess significant anti-inflammatory properties.[1] Their mechanisms of action include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory cytokine production.[10]

Cyclopentenone Prostaglandins: Potent Endogenous Anti-inflammatory Mediators

Cyclopentenone prostaglandins (cyPGs) are a class of naturally occurring lipids that are potent anti-inflammatory agents.[4] They exert their effects through multiple mechanisms, including the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[11]

A Synergistic Approach to Inflammation Control